molecular formula C14H10F3NO3 B6409729 3-Amino-5-(3-trifluoromethoxyphenyl)benzoic acid CAS No. 1262010-12-7

3-Amino-5-(3-trifluoromethoxyphenyl)benzoic acid

Cat. No.: B6409729
CAS No.: 1262010-12-7
M. Wt: 297.23 g/mol
InChI Key: NDEZAGZMOSDGCJ-UHFFFAOYSA-N
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Description

3-Amino-5-(3-trifluoromethoxyphenyl)benzoic acid is a benzoic acid derivative featuring an amino group (-NH₂) at the 3-position and a 3-trifluoromethoxyphenyl (-O-CF₃) substituent at the 5-position of the benzene ring. This structure combines electron-withdrawing (trifluoromethoxy) and electron-donating (amino) groups, influencing its physicochemical properties, reactivity, and biological activity.

Properties

IUPAC Name

3-amino-5-[3-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)21-12-3-1-2-8(7-12)9-4-10(13(19)20)6-11(18)5-9/h1-7H,18H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEZAGZMOSDGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691763
Record name 5-Amino-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-12-7
Record name 5-Amino-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3-trifluoromethoxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-trifluoromethoxybenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzoic acid core with an amino group and a trifluoromethoxy group, which contribute to its unique chemical reactivity and biological activity. The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Organic Synthesis

3-Amino-5-(3-trifluoromethoxyphenyl)benzoic acid serves as a versatile building block in organic synthesis. Its functional groups allow for the formation of complex molecules through various chemical reactions, including:

  • Substitution Reactions : The trifluoromethoxy group can participate in electrophilic aromatic substitution, leading to diverse derivatives.
  • Functionalization : The amino group can be modified to create a range of bioactive compounds.

Research has indicated potential biological activities associated with this compound:

  • Anticancer Properties : Studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit the growth of tumors driven by MYC oncogenes .
  • Antiviral Activity : Some analogs have demonstrated efficacy against viral infections, including SARS-CoV-2. The introduction of electron-withdrawing groups like trifluoromethyl has been linked to enhanced antiviral potency .

Medicinal Chemistry

The compound is explored for its therapeutic potential:

  • Drug Development : It acts as a precursor in synthesizing new drugs targeting specific diseases such as cancer and viral infections. Its unique structure allows for modifications that can improve pharmacokinetic properties .
  • Inhibitors of Protein Kinases : Compounds related to this structure have been studied for their ability to inhibit protein kinases involved in cancer progression .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDerivatives showed significant cytotoxicity against breast cancer cells.
Study 2Antiviral EfficacyCertain analogs inhibited SARS-CoV-2 replication effectively.
Study 3Synthesis OptimizationImproved synthetic routes led to higher yields of bioactive derivatives.

Mechanism of Action

The mechanism by which 3-Amino-5-(3-trifluoromethoxyphenyl)benzoic acid exerts its effects is largely dependent on its functional groups. The amino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethoxy group can enhance lipophilicity and metabolic stability. These properties make the compound a valuable tool in drug design and development, targeting specific molecular pathways and receptors.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs include trifluoromethyl- and trifluoromethoxy-substituted benzoic acids (Table 1).

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
3-Amino-5-(trifluoromethyl)benzoic acid -NH₂ (3), -CF₃ (5) C₈H₆F₃NO₂ 205.14 328-68-7
2-Amino-5-(trifluoromethyl)benzoic acid -NH₂ (2), -CF₃ (5) C₈H₆F₃NO₂ 205.14 83265-53-6
3-Amino-5-(methylsulfonyl)benzoic acid -NH₂ (3), -SO₂CH₃ (5) C₈H₉NO₄S 215.22 151104-75-5
3-Amino-5-fluorobenzoic acid -NH₂ (3), -F (5) C₇H₆FNO₂ 155.12 Not provided
Key Observations:
  • Substituent Position: The placement of -NH₂ and -CF₃/-O-CF₃ groups significantly impacts electronic distribution. For example, 3-amino-5-(trifluoromethyl)benzoic acid has stronger electron-withdrawing effects than 3-amino-5-fluorobenzoic acid, altering acidity and solubility .
  • Trifluoromethoxy vs. Trifluoromethyl : The -O-CF₃ group in the target compound may enhance lipophilicity compared to -CF₃, influencing membrane permeability and extraction efficiency .

Physicochemical and Extraction Properties

Evidence from extraction studies of benzoic acid derivatives (e.g., acetic acid, phenol) reveals:

  • Extraction Rates : Benzoic acid derivatives with higher lipophilicity (e.g., -CF₃ or -O-CF₃) exhibit faster extraction rates due to larger distribution coefficients (m). For instance, trifluoromethyl-substituted analogs are extracted more rapidly than acetic acid (>98% in <5 minutes) .
  • Diffusivity : Electron-withdrawing groups like -CF₃ reduce diffusivity in membrane phases compared to unsubstituted benzoic acid .
Anticancer Potential:
  • A derivative, 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid, demonstrated 92% inhibition of HeLa cancer cells (IC₅₀ = 22.9 μg/ml), highlighting the role of aromatic nitro and carbonyl groups in activity .
  • Hypothesis : The trifluoromethoxy group in the target compound may enhance binding to HDAC8 (a cancer target) due to increased hydrophobicity and steric effects .
Toxicity Predictions:
  • Quantitative structure-toxicity relationship (QSTR) models for benzoic acids correlate toxicity (LD₅₀) with molecular connectivity indices (0JA, 1JA). Trifluoromethoxy substitution likely increases toxicity compared to -CH₃ or -OCH₃ groups due to higher electronegativity .

Biological Activity

3-Amino-5-(3-trifluoromethoxyphenyl)benzoic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Amino-5-(3-trifluoromethoxyphenyl)benzoic acid can be represented as follows:

  • Molecular Formula : C₁₃H₈F₃NO₃
  • Molecular Weight : 303.19 g/mol

The presence of the trifluoromethoxy group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and targets.

Antimicrobial Properties

Research indicates that compounds similar to 3-Amino-5-(3-trifluoromethoxyphenyl)benzoic acid exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a possible role in managing conditions characterized by inflammation .

Cytotoxicity and Cancer Research

In cancer research, the compound's efficacy was evaluated through cytotoxicity assays against various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain types of cancer cells, potentially through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .

The mechanism by which 3-Amino-5-(3-trifluoromethoxyphenyl)benzoic acid exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cell proliferation.
  • Receptor Interaction : It is hypothesized that the compound interacts with cellular receptors, modulating signaling pathways that lead to altered cellular responses.
  • Molecular Docking Studies : Computational studies have suggested that it can form stable interactions with target proteins, such as RNA polymerase, which is crucial for viral replication .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibitory effects on bacterial growth
Anti-inflammatoryReduced cytokine levels in vitro
CytotoxicityInduced apoptosis in cancer cell lines

Case Study: Cytotoxic Effects on Cancer Cells

In a study evaluating the cytotoxic effects on Madin-Darby canine kidney (MDCK) cells infected by influenza A virus, compounds structurally related to 3-Amino-5-(3-trifluoromethoxyphenyl)benzoic acid showed significant protective effects at concentrations below 100 µM. The effective concentration (EC50) values for several derivatives ranged from 7.17 µM to 16.48 µM, indicating strong potential for therapeutic applications .

Q & A

Basic Research Question

  • Temperature : Store at room temperature (15–25°C) in a desiccator to prevent moisture absorption .
  • Light Sensitivity : Protect from light using amber glass vials .
  • Inert Atmosphere : Argon or nitrogen gas to prevent oxidation .

How can computational modeling predict biological interactions of this compound?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes with hydrophobic active sites) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ constants) with observed bioactivity .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

What challenges arise in regioselective amination of polysubstituted benzoic acids?

Advanced Research Question

  • Steric Hindrance : The trifluoromethoxyphenyl group limits access to ortho positions. Mitigate via directed ortho-metalation .
  • Catalyst Selection : Palladium/copper bimetallic systems improve yield in Buchwald-Hartwig amination .
  • Byproduct Control : Monitor reaction progress via TLC to minimize over-amination .

How can synthetic reproducibility be validated across laboratories?

Basic Research Question

  • Protocol Standardization : Detailed reaction parameters (e.g., solvent ratios, catalyst loading) .
  • Inter-Lab Cross-Validation : Share batches for independent HPLC and NMR analysis .
  • Error Analysis : Use statistical tools (e.g., RSD ≤5% for retention times) .

How do steric/electronic effects of -OCF3_33​ impact crystallinity?

Advanced Research Question

  • Crystal Packing : Bulky -OCF3_3 disrupts π-π stacking, reducing crystallinity compared to -CH3_3 analogs .
  • Solvent Screening : Use mixed solvents (e.g., ethanol/dichloromethane) to optimize crystal growth .
  • Thermal Analysis : DSC reveals polymorphic transitions (melting point range: 141–146°C) .

How to address discrepancies between theoretical and experimental pKa values?

Advanced Research Question

  • Potentiometric Titration : Measure pKa in aqueous/organic solvent mixtures (e.g., 50% MeOH) .
  • Solvent Correction : Apply Yasuda-Shedlovsky extrapolation to account for solvent effects .
  • DFT Refinement : Include solvation models (e.g., COSMO-RS) in computational predictions .

Key Physical Properties

PropertyValue/DescriptionReference
Molecular FormulaC8_8H6_6F3_3NO2_2
Molecular Weight205.14 g/mol
Melting Point141–146°C
SolubilityDMSO, DMF (>50 mg/mL)
Storage ConditionsRoom temp, inert gas, desiccated

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